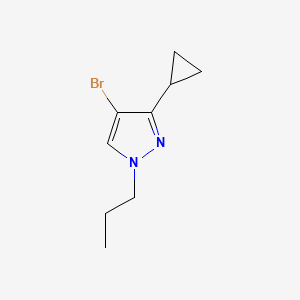![molecular formula C9H16N2O2 B1522563 tert-butyl N-[(1R)-1-cyanopropyl]carbamate CAS No. 1604264-78-9](/img/structure/B1522563.png)
tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[(1R)-1-cyanopropyl]carbamate” is a chemical compound with the CAS Number: 1604264-78-9 . It has a molecular weight of 184.24 . It is in powder form .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(1R)-1-cyanopropyl]carbamate” is 1S/C9H16N2O2/c1-5-7 (6-10)11-8 (12)13-9 (2,3)4/h7H,5H2,1-4H3, (H,11,12)/t7-/m1/s1 . The InChI key is DJRSLDLTFGBKDH-SSDOTTSWSA-N .
Physical And Chemical Properties Analysis
“tert-butyl N-[(1R)-1-cyanopropyl]carbamate” is a powder . It is stored at a temperature of 4°C .
Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
tert-butyl N-[(1R)-1-cyanopropyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Preparation of Tetrasubstituted Pyrroles
The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and agrochemicals due to their diverse biological activities.
Organic Synthesis
Drug Design and Discovery
This compound may have implications in drug design and discovery, particularly in the development of new molecules with potential therapeutic applications. Its ability to act as a building block for more complex structures makes it valuable in medicinal chemistry.
Biochemistry Research
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially in systems where the cyanopropyl group plays a role in binding or catalysis .
Environmental Science
tert-butyl N-[(1R)-1-cyanopropyl]carbamate: might be used in environmental science research to develop new materials or chemicals that can capture pollutants or serve as indicators of environmental quality.
Safety and Hazards
The safety information for “tert-butyl N-[(1R)-1-cyanopropyl]carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
Pharmacokinetics
As a carbamate derivative, it is expected to have good bioavailability due to its polar nature. .
Result of Action
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-1-cyanopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
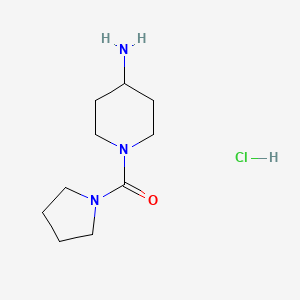
![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)
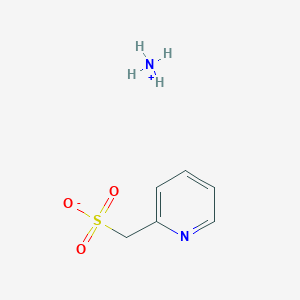
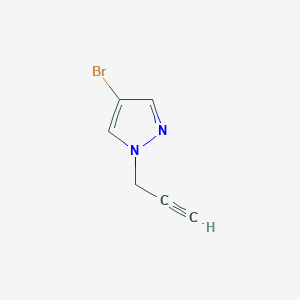
![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
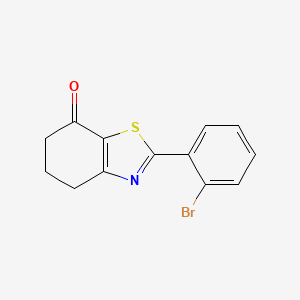
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)



![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)
